

A Technical Guide to the Commercial Availability and Synthesis of Enantiopure BINOL

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Binol*

Cat. No.: *B031242*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1'-Bi-2-naphthol (**BINOL**) is a cornerstone of modern asymmetric synthesis. Its axially chiral structure, arising from restricted rotation around the C1-C1' bond, makes it an invaluable ligand and catalyst in a vast array of stereoselective transformations.[\[1\]](#)[\[2\]](#) The efficacy of **BINOL** in inducing chirality in products is critically dependent on its own enantiomeric purity. This guide provides an in-depth analysis of the commercial landscape for enantiopure **BINOL**, alongside a technical overview of the primary methods for its preparation: optical resolution of the racemate and direct asymmetric synthesis. We will explore the underlying chemical principles, detail field-proven protocols, and offer practical guidance to aid researchers in making informed decisions for their specific applications.

The Significance of Enantiopure BINOL in Asymmetric Catalysis

The power of **BINOL** lies in its C_2 -symmetric chiral scaffold.[\[3\]](#) This structural feature allows for the creation of a well-defined chiral environment around a metal center or as a Brønsted acid, effectively directing the stereochemical outcome of a reaction.[\[4\]](#) Derivatives of **BINOL**, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and various chiral phosphoric acids, have revolutionized fields from pharmaceutical synthesis to materials science.[\[1\]](#)[\[5\]](#) The demand for

enantiomerically pure drugs has, in turn, fueled the need for robust and scalable methods to access enantiopure **BINOL**.

The Origin of Chirality: Atropisomerism

Unlike molecules with chiral centers, **BINOL**'s chirality is axial.^[2] The steric hindrance between the hydrogen atoms on the 8 and 8' positions of the two naphthalene rings prevents free rotation around the single bond connecting them.^[2] This restricted rotation gives rise to two stable, non-superimposable mirror images, the (R) and (S) enantiomers.^{[1][3]}

[Click to download full resolution via product page](#)

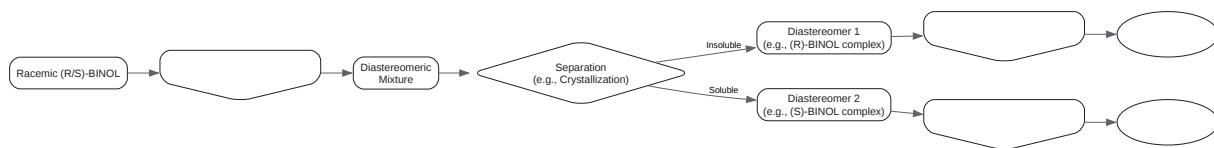
Caption: The (R) and (S) enantiomers of **BINOL** are non-superimposable mirror images.

Acquiring Enantiopure **BINOL**: A Market Overview

For many researchers, purchasing enantiopure **BINOL** is the most practical approach. Several chemical suppliers offer (R)- and (S)-**BINOL** in various grades and quantities. When selecting a supplier, consider factors such as enantiomeric excess (ee), chemical purity, cost, and availability of bulk quantities for process scale-up.

Supplier	Product	Purity/Grade	Price (USD)
Sigma-Aldrich	(R)-(+)-1,1'-Bi(2-naphthol)	99% ee, 99%	\$194.00 / 5g [6]
Otto Chemie	R-Binol	99%	\$69.38 / 25g [7]
Chem-Impex	1,1'-Bi-2-naphthol	≥ 99.5% (HPLC)	\$462.99 / 1kg [8]
abcr GmbH	BINAP & BINOL Compounds	Various	Price on request [9]
UCHEM	(R)-(+)-1,1'-Bi-2-naphthol	High Purity	Price on request [10]

Note: Prices are subject to change and may vary based on quantity and current market conditions. It is advisable to obtain quotes directly from suppliers for the most accurate pricing.


In-House Preparation of Enantiopure BINOL: Methodologies and Protocols

While commercially available, in-house preparation of enantiopure **BINOL** can be cost-effective, particularly for large-scale applications or when customized derivatives are required. The two primary strategies are the resolution of racemic **BINOL** and direct asymmetric synthesis.

Optical Resolution of Racemic BINOL

Resolution methods involve the separation of a racemic mixture into its constituent enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated based on their different physical properties, such as solubility.

Workflow for Classical Resolution

[Click to download full resolution via product page](#)

Caption: General workflow for the optical resolution of racemic **BINOL**.

Protocol: Resolution using N-benzylcinchonidinium chloride

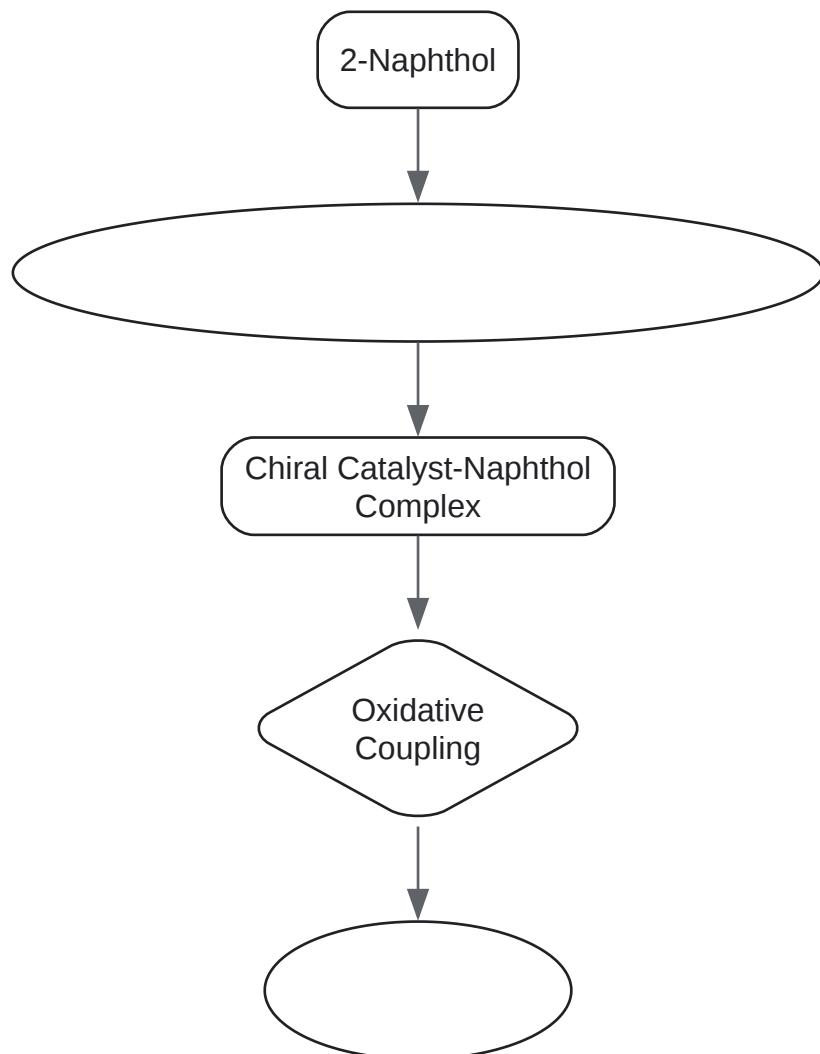
One of the most efficient and widely used methods for resolving racemic **BINOL** involves the formation of inclusion complexes with N-benzylcinchonidinium chloride.[1][11] This method is highly effective due to the differential solubility of the diastereomeric complexes.[1][11]

Materials:

- Racemic **BINOL**
- N-benzylcinchonidinium chloride
- Acetonitrile

Procedure:

- Dissolve racemic **BINOL** and N-benzylcinchonidinium chloride in hot acetonitrile.
- Allow the solution to cool slowly to room temperature. The complex of the (R)-enantiomer will selectively precipitate.[1]
- Filter the mixture to isolate the crystalline precipitate of the (R)-**BINOL** complex.
- The filtrate contains the soluble (S)-**BINOL** complex.[1]


- Treat each fraction separately with an acid (e.g., HCl) to break the complex and liberate the respective enantiopure **BINOL**.
- Purify the enantiomers by recrystallization.

Asymmetric Synthesis of Enantiopure BINOL

Direct asymmetric synthesis offers an elegant alternative to resolution, potentially providing the desired enantiomer without the need to separate it from its counterpart. The most common approach is the asymmetric oxidative coupling of 2-naphthol.[12]

Mechanism: Copper-Catalyzed Asymmetric Oxidative Coupling

This method utilizes a chiral catalyst, typically a copper complex with a chiral ligand, to control the stereochemistry of the coupling reaction.

[Click to download full resolution via product page](#)

Caption: Simplified workflow for the asymmetric synthesis of enantiopure **BINOL**.

Protocol: Asymmetric Synthesis of (S)-**BINOL**

This protocol is based on the copper-catalyzed asymmetric oxidative coupling of 2-naphthol using (S)-(+)-amphetamine as the chiral ligand.[\[1\]](#)[\[2\]](#)

Materials:

- 2-Naphthol
- Copper(II) chloride (CuCl_2)
- (S)-(+)-Amphetamine
- Methanol

Procedure:

- In a suitable reaction vessel, dissolve 2-naphthol in methanol.
- Add (S)-(+)-amphetamine to the solution, followed by the addition of CuCl_2 .
- Stir the reaction mixture at room temperature, typically under an air or oxygen atmosphere, to facilitate the oxidative coupling.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction and perform an aqueous workup.
- Extract the product with an organic solvent and purify by column chromatography or recrystallization to obtain enantiopure (S)-**BINOL**.

Quality Control: Analysis of Enantiomeric Purity

Regardless of the method used to obtain enantiopure **BINOL**, it is crucial to determine its enantiomeric purity. The most common technique for this is chiral High-Performance Liquid

Chromatography (HPLC).^[1] Additionally, NMR spectroscopy using chiral solvating agents can be employed to determine enantiomeric excess.^{[13][14]}

Conclusion

Enantiopure **BINOL** is an indispensable tool in modern organic synthesis. For many applications, direct purchase from a reputable supplier is the most efficient route. However, for large-scale needs or specialized research, in-house preparation through either classical resolution or asymmetric synthesis provides a viable and potentially more economical alternative. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to make strategic decisions regarding the acquisition and use of this critical chiral building block.

References

- Brunel, J. M. (2005). **BINOL**: A Versatile Chiral Reagent. *Chemical Reviews*, 105(3), 857–897. [\[Link\]](#)
- Chan, K.-H. A., O, W.-Y., Jiang, J.-J., Cui, J.-F., & Wong, M.-K. (2024). Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated **BINOL**/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted **BINOLs**. *Chemical Science*, 15(45), 16733–16742. [\[Link\]](#)
- Shaashua, O., Pollok, D., Dyadyuk, A., & Pappo, D. (2020). Dynamic Thermodynamic Resolution of Racemic 1,1'-Binaphthyl-2,2'-diol (**BINOL**). *Organic Letters*, 22(19), 7543–7547. [\[Link\]](#)
- Tanaka, K., Okada, T., & Toda, F. (1993). A Practical and Scalable Kinetic Resolution of **BINOLs** Mediated by a Chiral Counterion. *Angewandte Chemie International Edition in English*, 32(8), 1147-1148. [\[Link\]](#)
- Chan, K.-H. A., O, W.-Y., Jiang, J.-J., Cui, J.-F., & Wong, M.-K. (2024). Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated **BINOL**/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted **BINOLs**. *Chemical Science*, 15(45), 16733–16742. [\[Link\]](#)
- Resolution of **BINOL**. (n.d.). UCHEM.
- Shaashua, O., Pollok, D., Dyadyuk, A., & Pappo, D. (2020). Dynamic Thermodynamic Resolution of Racemic 1,1'-Binaphthyl-2,2'-diol (**BINOL**). *Organic Letters*, 22(19), 7543–7547. [\[Link\]](#)
- Practical and Scalable Kinetic Resolution of **BINOLs** Mediated by a Chiral Counterion. (2019, March 5). Europe PMC. [\[Link\]](#)
- de Souza, A. S., & de Castro, P. P. (2021).

- Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using **BINOL** derivatives as chiral solvating agents via ¹H- and ¹⁹F-NMR spectroscopic analysis. *RSC Advances*, 12(40), 26085–26093. [Link]
- Design and application of linked-**BINOL** chiral ligands in bifunctional asymmetric c
- 1,1'-Bi-2-naphthol. (n.d.). In Wikipedia.
- Chan, K.-H. A., O, W.-Y., Jiang, J.-J., Cui, J.-F., & Wong, M.-K. (2024). Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated **BINOL**/gold(III) complexes for asymmetric catalysis and chiral resolution of disubstituted **BINOLs**. *Chemical Science*, 15(45), 16733–16742. [Link]
- Khan, I., Khan, A., Ali, S., Saeed, A., & Iqbal, J. (2023). Recent Advancement in H8-**BINOL** Catalyzed Asymmetric Methodologies. *ACS Omega*, 8(21), 18501–18525. [Link]
- Determination of Enantiomeric Purity of Binaphthol by NMR Method. (2022). *Highlights in Science, Engineering and Technology*, 17, 23-28. [Link]
- Valverde-González, A., Borrallo-Aniceto, M. C., Pintado-Sierra, M., Sánchez, F., Arnanz, A., Boronat, M., & Iglesias, M. (2022). **BINOL**-Containing Chiral Porous Polymers as Platforms for Enantiorecognition. *ACS Applied Materials & Interfaces*, 14(48), 54069–54082. [Link]
- R-**BINOL**, 99%. (n.d.). Otto Chemie Pvt. Ltd.. [Link]
- **BINOL** and its deriv

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,1'-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BINOL-Containing Chiral Porous Polymers as Platforms for Enantiorecognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. | Semantic Scholar [semanticscholar.org]
- 6. (R)-(+)-1,1 -Bi(2-naphthol) 99 18531-94-7 [sigmaaldrich.com]

- 7. R-Binol, 99% 18531-94-7, India R-Binol, 99% 18531-94-7 Manufacturers, China R-Binol, 99% 18531-94-7 Suppliers [ottokemi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. BINAP & BINOL Compounds - Catalysts & Ligands - Products – abcr Gute Chemie [abcr.com]
- 10. myuchem.com [myuchem.com]
- 11. myuchem.com [myuchem.com]
- 12. Advances in the Asymmetric Synthesis of BINOL Derivatives [mdpi.com]
- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 14. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- To cite this document: BenchChem. [A Technical Guide to the Commercial Availability and Synthesis of Enantiopure BINOL]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031242#commercial-availability-of-enantiopure-binol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com